![molecular formula C14H14Cl2N4 B2398295 3-氯-6-[4-(3-氯苯基)哌嗪-1-基]哒嗪 CAS No. 100240-52-6](/img/structure/B2398295.png)
3-氯-6-[4-(3-氯苯基)哌嗪-1-基]哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine” is a heteroaromatic compound . It has been investigated for its potential as an anti-tubercular agent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been determined from single-crystal X-ray diffraction data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 3-Chloro-6-phenylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .科学研究应用
抗糖尿病药物开发
研究人员已经探索了哒嗪衍生物,例如三唑并哒嗪-6-基取代的哌嗪,以了解其在抗糖尿病药物开发中的潜力。对这些化合物抑制二肽基肽酶-4 (DPP-4) 的能力进行了评估,DPP-4 是糖尿病管理中的靶标,显示出有希望的促胰岛素活性以及抗氧化特性。这些化合物的合成涉及一个两步过程,从 6-氯-3-(间甲苯基)-[1,2,4]三唑并[4,3-b]哒嗪开始,该化合物显示出显着的 DPP-4 抑制和促胰岛素活性,突出了其作为有效抗糖尿病药物的潜力 (Bindu、Vijayalakshmi 和 Manikandan,2019 年)。
人类鼻病毒 (HRV-3) 抑制剂
氯哒嗪哌嗪已被开发为人类鼻病毒 (HRV) 的有效抑制剂,人类鼻病毒是普通感冒的病原体。基于药效团的设计导致合成了对 HRV-3 具有显著活性的新型化合物,显示出低细胞毒性和作为 HRV 感染治疗剂的潜力 (Wang 等人,2011 年)。
抗癌和抗结核研究
3-氯-6-[4-(3-氯苯基)哌嗪-1-基]哒嗪的衍生物已合成并对其抗癌和抗结核活性进行了评估。例如,[1-(4-氯苯基)环丙基](哌嗪-1-基)甲酮衍生物对人乳腺癌细胞系表现出有希望的体外抗癌活性以及显着的抗结核活性。这项研究突出了该化合物的多功能性和在开发治疗癌症和结核病方面的潜力 (Mallikarjuna、Padmashali 和 Sandeep,2014 年)。
抗菌活性
多项研究已经合成并评估了哒嗪衍生物,包括具有哌嗪部分的衍生物,以了解其抗菌特性。例如,哌嗪和三唑并哒嗪衍生物被合成并显示出对各种细菌和真菌菌株有希望的抗菌活性,强调了这些化合物在开发新的抗菌剂中的潜力 (Patil 等人,2021 年)。
作用机制
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)pyridazine derivatives, have been studied for their biological properties .
Result of Action
These effects would be the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
未来方向
属性
IUPAC Name |
3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c15-11-2-1-3-12(10-11)19-6-8-20(9-7-19)14-5-4-13(16)17-18-14/h1-5,10H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXDEMFQZHOKLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。